molecular formula C18H21NO4 B1195123 Manthine

Manthine

Cat. No.: B1195123
M. Wt: 315.4 g/mol
InChI Key: RCRQUNONAXMKLF-UHFFFAOYSA-N
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Description

Manthine is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two methoxy groups attached to a phosphorus atom

Preparation Methods

The synthesis of Manthine typically involves several steps. One common method includes the reaction of phosphorus trichloride (PCl₃) with methanol to form O-methyl phosphorodichloridothioate. This intermediate is then reacted with methyl lye to produce O,O-dimethyl phosphorochloridothioate. Finally, the O,O-dimethyl phosphorochloridothioate is treated with sodium hydroxide and ammonium hydroxide to yield this compound .

Chemical Reactions Analysis

Manthine undergoes various chemical reactions, including:

Scientific Research Applications

Manthine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Manthine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Manthine can be compared with other organophosphorus compounds such as O,O-Dimethylphosphoramidothioate and O,O-Dimethylphosphorochloridothioate. While these compounds share similar structural features, this compound is unique due to its specific reactivity and applications. The comparison highlights its distinct properties and potential advantages in various applications .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

15,16-dimethoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-15-5-12-13-8-19(14(12)6-16(15)21-2)7-10-3-17-18(4-11(10)13)23-9-22-17/h3-5,13-16H,6-9H2,1-2H3

InChI Key

RCRQUNONAXMKLF-UHFFFAOYSA-N

SMILES

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC2C(=CC1OC)C3CN2CC4=CC5=C(C=C34)OCO5

Synonyms

manthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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